molecular formula C23H33N3O5S B15035529 N-(3-Diisobutylamino-2-hydroxy-propyl)-2-nitro-N-phenyl-benzenesulfonamide

N-(3-Diisobutylamino-2-hydroxy-propyl)-2-nitro-N-phenyl-benzenesulfonamide

Cat. No.: B15035529
M. Wt: 463.6 g/mol
InChI Key: PXIYBXVBWJIZLO-UHFFFAOYSA-N
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Description

[2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Hydroxylation: The addition of a hydroxyl group to the propyl chain.

Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

[2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another compound with a similar ester structure.

Uniqueness

[2-HYDROXY-3-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPYL]BIS(2-METHYLPROPYL)AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H33N3O5S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-2-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C23H33N3O5S/c1-18(2)14-24(15-19(3)4)16-21(27)17-25(20-10-6-5-7-11-20)32(30,31)23-13-9-8-12-22(23)26(28)29/h5-13,18-19,21,27H,14-17H2,1-4H3

InChI Key

PXIYBXVBWJIZLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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